molecular formula C10H13NO B1292044 4-(Cyclopropylmethoxy)aniline CAS No. 122828-48-2

4-(Cyclopropylmethoxy)aniline

Cat. No.: B1292044
CAS No.: 122828-48-2
M. Wt: 163.22 g/mol
InChI Key: ZMFSEJXMKUQZMY-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)aniline is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Tetrahydroquinolines

4-Substituted anilines, including 4-(Cyclopropylmethoxy)aniline, react with specific propargyl chlorides to form N-propargylanilines. These anilines undergo cyclization to yield various substituted dihydroquinolines. This process is significant in the synthesis of compounds like Virantmycin, which has antiviral properties (Francis, Williamson & Ward, 2004).

Development of Nonsteroidal Antiinflammatory Drug Metabolites

4-Substituted anilines are key in synthesizing metabolites of certain nonsteroidal antiinflammatory drugs (NSAIDs). For instance, diclofenac metabolism in humans leads to metabolites involving substitutions at the 4-position of aniline, which are crucial for studying the drug's adverse reactions (Kenny et al., 2004).

Creation of 4-Quinolones and Heterocycles

The cycloacylation of aniline derivatives, such as this compound, in the presence of Eaton's reagent, is a method to synthesize 4-quinolones and various heterocycles. This method is characterized by its high yield, mild conditions, and ease of product isolation, making it valuable in the pharmaceutical industry (Zewge et al., 2007).

Investigation of Molecular Dynamic Simulation

4-Substituted anilines, such as this compound, are studied for their structural, vibrational, and chemical properties. These studies often involve computational and experimental methods to understand hydrogen bond interactions, antimicrobial activity, and molecular dynamics simulation, providing insights into drug design (Subi et al., 2022).

Synthesis of Electrochromic Materials

Anilines with specific substitutions are used in synthesizing electrochromic materials. These materials exhibit properties like second-harmonic generation, making them suitable for applications in nonlinear optics (Zhang, Wada & Sasabe, 1997).

Mechanism of Action

The mechanism of action for 4-(Cyclopropylmethoxy)aniline is not specified in the search results. Anilines, in general, are precursors to many industrial chemicals, and their main use is in the manufacture of precursors to polyurethane .

Safety and Hazards

The safety data sheet for aniline, a related compound, indicates that it is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer . It is advised to use personal protective equipment as required and to handle it only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-(cyclopropylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8H,1-2,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFSEJXMKUQZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626292
Record name 4-(Cyclopropylmethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122828-48-2
Record name 4-(Cyclopropylmethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The above 4-nitrobenzene (2.0 g, 9.5 mmol) was dissolved in ethanol (50 mL) and tin(II) chloride dihydrate (10.7 g, 48 mmol) was added and the mixture was refluxed for 24 hours. After cooling, the mixture was concentrated in vacuo. The residue was dissolved in ethyl acetate (40 mL) and 1N aqueous sodium hydroxide (180 mL). This mixture was filtered through celite. The aqueous phase was extracted with ethyl acetate (2×50 mL) and the combined organic extracts were dried (MgSO4) and concentrated in vacuo to afford 0.88 g (52%) of 4-cyclopropylmethoxyaniline.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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